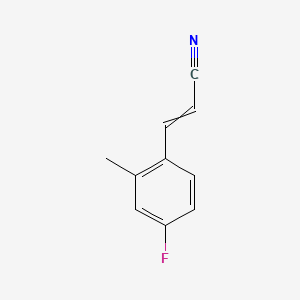
6-(bromomethyl)-4,4-dimethyl-2,3-dihydrochromene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
6-(bromomethyl)-4,4-dimethyl-2,3-dihydrochromene is an organic compound belonging to the chroman family. Chromans are oxygen-containing heterocycles that are significant in medicinal chemistry due to their diverse biological activities. The bromomethyl group at the 6th position and the dimethyl groups at the 4th position of the chroman ring make this compound unique and potentially useful in various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
6-(bromomethyl)-4,4-dimethyl-2,3-dihydrochromene can be synthesized through several methods. One common approach involves the cyclization of 3-alkoxybenzyl methyl ketones. Another method includes the reaction of 2,2-dimethyl-3-bromobutyric acid with 6-hydroxychromone. Additionally, the cyclization of 2-alkoxy-3-bromo-4,4-dimethylbutanone with aryl lithium reagents is also employed.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
6-(bromomethyl)-4,4-dimethyl-2,3-dihydrochromene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding chromanones or reduction to yield chromanols.
Cyclization Reactions: It can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted chromans, while oxidation and reduction reactions can produce chromanones and chromanols, respectively.
科学的研究の応用
6-(bromomethyl)-4,4-dimethyl-2,3-dihydrochromene has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 6-(bromomethyl)-4,4-dimethyl-2,3-dihydrochromene involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
6-Bromo-4,4-dimethylthiochroman: Similar in structure but contains a sulfur atom instead of an oxygen atom in the chroman ring.
4,4-Dimethylchroman: Lacks the bromomethyl group, making it less reactive in certain chemical reactions.
6-Methyl-4,4-dimethylchroman: Contains a methyl group instead of a bromomethyl group, affecting its reactivity and biological activity.
Uniqueness
6-(bromomethyl)-4,4-dimethyl-2,3-dihydrochromene is unique due to the presence of the bromomethyl group, which enhances its reactivity and potential for forming various derivatives. This makes it a valuable compound in synthetic chemistry and pharmaceutical research.
特性
分子式 |
C12H15BrO |
|---|---|
分子量 |
255.15 g/mol |
IUPAC名 |
6-(bromomethyl)-4,4-dimethyl-2,3-dihydrochromene |
InChI |
InChI=1S/C12H15BrO/c1-12(2)5-6-14-11-4-3-9(8-13)7-10(11)12/h3-4,7H,5-6,8H2,1-2H3 |
InChIキー |
RHAPYAPDAQVPKU-UHFFFAOYSA-N |
正規SMILES |
CC1(CCOC2=C1C=C(C=C2)CBr)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-bromo-7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8593146.png)



![4H-Thieno[2,3-b]thiopyran-4-one, 5,6-dihydro-, oxime](/img/structure/B8593191.png)




![N2-(benzo[d][1,3]dioxol-5-yl)pyridine-2,3-diamine](/img/structure/B8593226.png)
